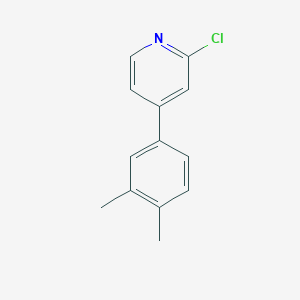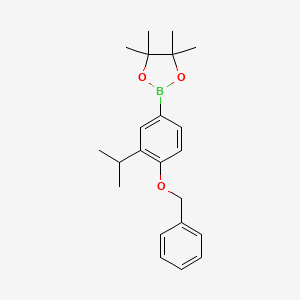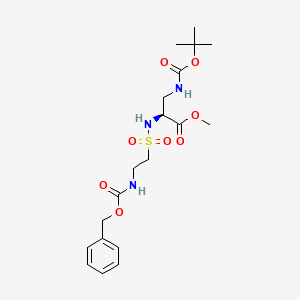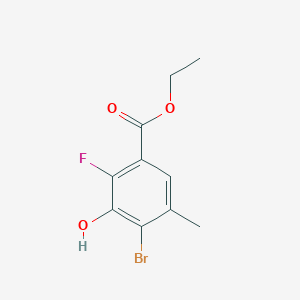
Ethyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate is an organic compound with the molecular formula C10H10BrFO3 It is a derivative of benzoic acid, featuring a bromine, fluorine, hydroxyl, and methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-3-hydroxy-5-methylbenzoic acid, followed by esterification with ethanol. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Hydrolysis: Acidic or basic conditions can be employed, using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution: Products depend on the nucleophile used, such as iodo- or chloro-derivatives.
Oxidation: The major product would be 4-bromo-2-fluoro-3-oxo-5-methylbenzoic acid.
Reduction: The major product would be 4-bromo-2-fluoro-3-hydroxy-5-methylbenzyl alcohol.
Hydrolysis: The major product would be 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoic acid.
Scientific Research Applications
Ethyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: Its derivatives can be used in the development of new materials with specific properties.
Biological Studies: It can be used to study the effects of halogenated benzoates on biological systems.
Industrial Chemistry: It serves as a precursor for the synthesis of more complex organic molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The presence of halogens can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug design.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-bromo-3-hydroxy-5-methylbenzoate
- Ethyl 4-bromo-5-fluoro-2-methylbenzoate
- Ethyl 3-bromo-5-fluoro-2-hydroxy-4-methoxybenzoate
Uniqueness
Ethyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The combination of bromine, fluorine, and hydroxyl groups on the benzene ring provides distinct chemical properties compared to its analogs.
Properties
Molecular Formula |
C10H10BrFO3 |
|---|---|
Molecular Weight |
277.09 g/mol |
IUPAC Name |
ethyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate |
InChI |
InChI=1S/C10H10BrFO3/c1-3-15-10(14)6-4-5(2)7(11)9(13)8(6)12/h4,13H,3H2,1-2H3 |
InChI Key |
MMLBMOAZWQTSDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C(=C1)C)Br)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


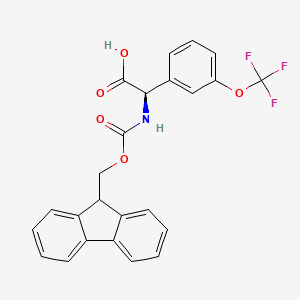
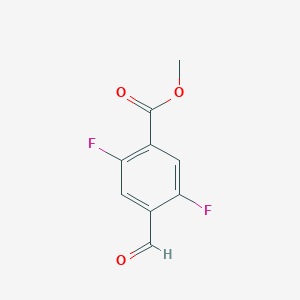


![2,2-Dimethyl-5-{[2-(methylsulfanyl)anilino]methylene}-1,3-dioxane-4,6-dione](/img/structure/B14027026.png)


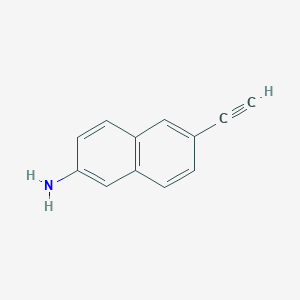
![Sodium 5-oxaspiro[2.3]hexane-1-carboxylate](/img/structure/B14027063.png)


